molecular formula C18H14ClNO4 B14043001 Ethyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

Ethyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

Cat. No.: B14043001
M. Wt: 343.8 g/mol
InChI Key: UUHCZGODQVMVRQ-UHFFFAOYSA-N
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Description

Ethyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a chloro group, a hydroxy group, and a phenoxy group attached to an isoquinoline ring, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The chloro and hydroxy groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The phenoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chloro group, which provides additional reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various scientific and industrial applications .

Properties

Molecular Formula

C18H14ClNO4

Molecular Weight

343.8 g/mol

IUPAC Name

ethyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

InChI

InChI=1S/C18H14ClNO4/c1-2-23-18(22)15-16(21)13-9-8-12(10-14(13)17(19)20-15)24-11-6-4-3-5-7-11/h3-10,21H,2H2,1H3

InChI Key

UUHCZGODQVMVRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2)OC3=CC=CC=C3)C(=N1)Cl)O

Origin of Product

United States

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